molecular formula C3H5Cl2NO B1607412 2,2-Dichloro-N-methylacetamide CAS No. 5345-73-3

2,2-Dichloro-N-methylacetamide

Cat. No.: B1607412
CAS No.: 5345-73-3
M. Wt: 141.98 g/mol
InChI Key: BLQDAFLFPNDCMJ-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-methylacetamide is an organic compound with the molecular formula C3H5Cl2NO It is a derivative of acetamide, where two chlorine atoms are substituted at the second carbon, and a methyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-methylacetamide typically involves the reaction of N-trimethylsilylacetamides with ambifunctional silane ClCH2SiMeCl2. This reaction yields N-[dichloro(methyl)silylmethyl]-N-methylacetamide, among other derivatives . The reaction conditions often include the use of multinuclear NMR spectroscopy to monitor the formation of (O—Si)-chelates with an intramolecular C=O→Si dative bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions: Common reagents used in reactions with this compound include silanes, boron trifluoride etherate, and antimony trifluoride . Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ClCH2SiMeCl2 yields N-[dichloro(methyl)silylmethyl]-N-methylacetamide .

Scientific Research Applications

2,2-Dichloro-N-methylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-methylacetamide involves the formation of (O—Si)-chelates with an intramolecular C=O→Si dative bond . This interaction stabilizes the compound and influences its reactivity. The molecular targets and pathways involved are primarily related to its chemical structure and the formation of stable chelates.

Comparison with Similar Compounds

  • N-[Dichloro(methyl)silylmethyl]-N-(4-methylphenyl)acetamide
  • N-[Dichloro(methyl)silylmethyl]-N-(4-chlorophenyl)acetamide

Comparison: 2,2-Dichloro-N-methylacetamide is unique due to its specific substitution pattern and the formation of stable (O—Si)-chelates. Compared to similar compounds, it exhibits distinct reactivity and stability, making it valuable for specific applications in chemistry and industry .

Properties

IUPAC Name

2,2-dichloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2NO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQDAFLFPNDCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968133
Record name 2,2-Dichloro-N-methylethanimidic acid
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Molecular Weight

141.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-73-3
Record name 2,2-Dichloro-N-methylacetamide
Source CAS Common Chemistry
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Record name 2,2-Dichloro-N-methylacetamide
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Record name 2,2-Dichloro-N-methylacetamide
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Record name 2,2-Dichloro-N-methylethanimidic acid
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Record name 2,2-dichloro-N-methylacetamide
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Record name 2,2-DICHLORO-N-METHYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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